molecular formula C23H23N5O2 B14955290 2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide

2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide

Cat. No.: B14955290
M. Wt: 401.5 g/mol
InChI Key: NMYFNAYOMWEEOD-UHFFFAOYSA-N
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Description

2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a naphthalene ring, a pyridazine ring, and a pyrazole ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide typically involves multi-step organic reactions The process may start with the preparation of the naphthalene derivative, followed by the formation of the pyridazine ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, solvents, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide
  • 2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-ethylacetamide

Uniqueness

Compared to similar compounds, 2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide stands out due to the presence of the pyrazole ring and the specific substitution pattern

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide

InChI

InChI=1S/C23H23N5O2/c1-15-20(16(2)27(3)25-15)13-24-22(29)14-28-23(30)12-11-21(26-28)19-10-6-8-17-7-4-5-9-18(17)19/h4-12H,13-14H2,1-3H3,(H,24,29)

InChI Key

NMYFNAYOMWEEOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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